Cas no 100695-68-9 (1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-)

100695-68-9 structure
Productnaam:1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-
1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl-
- 2-(5-phenyl-1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide
- DTXSID50143451
- 100695-68-9
-
- Inchi: InChI=1S/C24H22N2O2/c1-24(2,19-11-7-4-8-12-19)25-23(27)16-21-20-15-18(13-14-22(20)28-26-21)17-9-5-3-6-10-17/h3-15H,16H2,1-2H3,(H,25,27)
- InChI-sleutel: AGCGNZOSENFBKK-UHFFFAOYSA-N
- LACHT: C1=CC=C(C2=CC=C3C(C(=NO3)CC(NC(C3=CC=CC=C3)(C)C)=O)=C2)C=C1
Berekende eigenschappen
- Exacte massa: 370.16826
- Monoisotopische massa: 370.168128
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 523
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 55.1
- XLogP3: 4.7
Experimentele eigenschappen
- Dichtheid: 1.177
- Kookpunt: 625.9°Cat760mmHg
- Vlampunt: 332.3°C
- Brekindex: 1.617
- PSA: 55.13
- LogboekP: 5.47970
1,2-Benzisoxazole-3-acetamide,N-(1-methyl-1-phenylethyl)-5-phenyl- Gerelateerde literatuur
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Jincang Pharmaceutical (Shanghai) Co., LTD.
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Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
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Hubei Rhino Pharmaceutical Tech Co.,Ltd.
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钜澜化工科技(青岛)有限公司
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Jiangsu Xinsu New Materials Co., Ltd
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